Enzymatic Pathways Involving ent Gene Products
Ferrienterochelin (iron-bound enterobactin) biosynthesis in Escherichia coli and Salmonella typhimurium relies on the ent gene cluster (entA–F). These genes encode enzymes that assemble 2,3-dihydroxybenzoate (DHB) and L-serine into the trilactone scaffold:
- EntA (dehydroshikimate dehydratase) converts dehydroshikimate to 3-dehydro-3-deoxy-D-erythro-hexulosonic acid, a precursor for DHB [9].
- EntB functions as an isochorismatase and aryl-carrier protein. Its aryl-carrier domain activates DHB via thioesterification [3].
- EntC (isochorismate synthase) transforms chorismate to isochorismate, initiating DHB synthesis [9].
- EntD transfers phosphopantetheine to EntB, priming it for substrate loading [3].
- EntE adenylates DHB and covalently attaches it to EntB’s aryl-carrier domain [3].
- EntF, a nonribosomal peptide synthetase (NRPS), activates L-serine and catalyzes amide bond formation with DHB. Its thioesterase (TE) domain cyclizes three DHB-L-serine units into enterobactin [3] [6].
Table 1: Enzymes in Enterobactin Biosynthesis
Gene | Enzyme | Function |
---|
entA | Dehydroshikimate dehydratase | Converts dehydroshikimate to DHB precursor |
entB | Isochorismatase/aryl-carrier | Activates DHB; serves as scaffold for assembly |
entC | Isochorismate synthase | Converts chorismate to isochorismate |
entD | Phosphopantetheinyl transferase | Modifies EntB for substrate loading |
entE | DHB-AMP ligase | Adenylates DHB and loads it onto EntB |
entF | NRPS synthetase | Activates serine, forms amide bonds, cyclizes trilactone |
Role of Chorismic Acid Derivatives in Precursor Synthesis
Chorismate, the end-product of the shikimate pathway, serves as the primary precursor for DHB synthesis:
- Conversion to isochorismate: EntC isomerizes chorismate to isochorismate, utilizing Mg²⁺ as a cofactor. This reaction establishes the trans-diol configuration essential for DHB formation [9] [10].
- DHB assembly: EntA and EntB sequentially decarboxylate and dehydrate isochorismate to yield DHB. EntB catalyzes the aromatization step, forming the catechol moiety critical for iron chelation [9].
- Activation for NRPS incorporation: EntE adenylates DHB to form DHB-AMP, which is tethered to EntB’s phosphopantetheinyl arm. EntF then condenses DHB with L-serine via an amide bond, generating the monomeric DHB-L-serine unit [3] [6].
Figure: Metabolic Pathway from Chorismate to Enterobactin
Chorismate → (EntC) → Isochorismate → (EntA/EntB) → DHB → (EntE) → DHB-AMP ↓ DHB-AMP + L-Serine → (EntF) → DHB-Serine thioester → Cyclization (EntF TE domain) → Enterobactin
Stereochemical Specificity in Cyclotrimerization of DHB-Serine Units
The macrocyclic trilactone structure of enterobactin exhibits strict stereochemical control:
- L-Serine incorporation: EntF exclusively uses L-serine, ensuring all three monomeric units possess the L-configuration. Mutational studies show that replacing L-serine with D-serine abolishes enterobactin production [3].
- Chiral lactonization: The thioesterase (TE) domain of EntF catalyzes cyclization with LLL-stereospecificity, forming a 12-membered lactone ring with three serine-derived ester linkages. This creates a propeller-like structure optimized for Fe³⁺ coordination [6].
- Iron-binding geometry: The LLL-enterobactin conformation positions the catechol oxygens in an octahedral arrangement around Fe³⁺, achieving a binding constant of ~10⁴⁹ M⁻¹. Synthetic DDD-enantiomers show >100-fold lower affinity, confirming biological stereoselectivity [3].
Transcriptional Regulation Under Iron-Limiting Conditions
Enterobactin biosynthesis is tightly regulated by iron availability:
- Fur repressor system: Under iron-replete conditions, Fe²⁺-bound Fur dimer binds to ent promoter regions (Fur boxes), blocking transcription. During iron scarcity, apo-Fur dissociates, enabling RNA polymerase access [4] [7].
- sRNA modulation: The small RNA RyhB (in E. coli) and equivalent sRNAs in Salmonella degrade ent transcripts under iron stress. RyhB expression is repressed by Fur, creating a dual-layer regulatory circuit [4].
- Thermal influence: At 42°C, S. typhimurium exhibits 2–3-fold reduced ent transcription and enterobactin production, independent of Fur. This suggests additional thermosensory mechanisms [7].
- Cross-regulation: Aromatic amino acids (e.g., phenylalanine) indirectly suppress ent genes by inhibiting chorismate mutase, diverting chorismate away from DHB synthesis [5] [9].
Table 2: Regulatory Factors Influencing Enterobactin Biosynthesis
Regulator | Condition | Effect on ent Genes | Mechanism |
---|
Fur-Fe²⁺ | High iron | Repression | Binds Fur boxes in promoter regions |
Apo-Fur | Low iron | Derepression | Dissociates from DNA |
RyhB sRNA | Low iron | mRNA degradation | Targets ent transcripts |
Temperature | High (42°C) | Downregulation | Reduces ent transcription (Fur-independent) |
Aromatic AA | High concentration | Indirect suppression | Depletes chorismate pool |
Compounds Mentioned